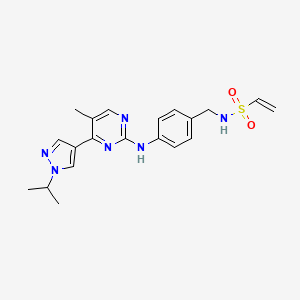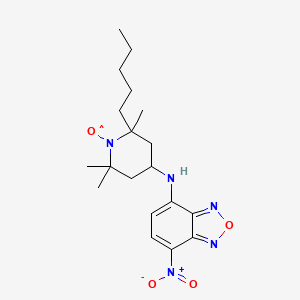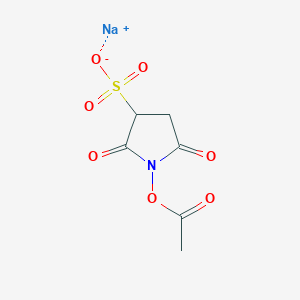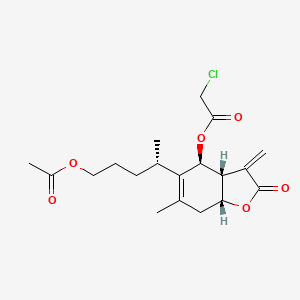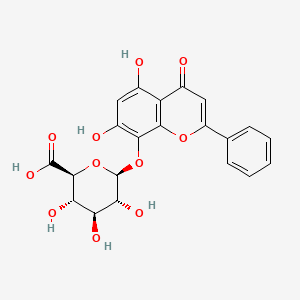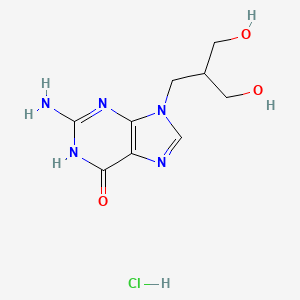
Tiviciclovir (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is primarily known for its role as a hepatitis B virus inhibitor . This compound is used extensively in scientific research due to its antiviral properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Tiviciclovir (hydrochloride) are not explicitly detailed in available literature. Typically, the production of antiviral agents involves large-scale chemical synthesis followed by rigorous purification processes to ensure high purity and efficacy.
Analyse Des Réactions Chimiques
Types of Reactions
Tiviciclovir (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can alter the compound’s structure.
Reduction: This reaction involves the gain of electrons, potentially modifying the compound’s antiviral properties.
Substitution: This reaction involves the replacement of one functional group with another, which can impact the compound’s activity.
Common Reagents and Conditions
Common reagents used in the reactions of Tiviciclovir (hydrochloride) include oxidizing agents, reducing agents, and various solvents. The specific conditions, such as temperature and pH, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions are typically modified guanosine analogs with altered antiviral properties. These modifications can enhance or reduce the compound’s efficacy against hepatitis B virus.
Applications De Recherche Scientifique
Tiviciclovir (hydrochloride) has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of guanosine analogs in various chemical reactions.
Biology: Employed in research to understand the mechanisms of viral inhibition and the role of guanosine analogs in cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating hepatitis B and other viral infections.
Industry: Utilized in the development of antiviral drugs and formulations
Mécanisme D'action
Tiviciclovir (hydrochloride) exerts its antiviral effects by inhibiting the replication of hepatitis B virus. It acts as a guanosine analog, interfering with the viral DNA polymerase enzyme, which is essential for viral replication. This inhibition prevents the virus from multiplying and spreading within the host .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acyclovir: Another guanosine analog used to treat herpes infections.
Valaciclovir: A prodrug of acyclovir with improved bioavailability.
Ganciclovir: Used to treat cytomegalovirus infections.
Uniqueness of Tiviciclovir (hydrochloride)
Tiviciclovir (hydrochloride) is unique due to its specific activity against hepatitis B virus. Unlike other guanosine analogs, it has been shown to be particularly effective in inhibiting this virus, making it a valuable compound in antiviral research and therapy .
Propriétés
Formule moléculaire |
C9H14ClN5O3 |
|---|---|
Poids moléculaire |
275.69 g/mol |
Nom IUPAC |
2-amino-9-[3-hydroxy-2-(hydroxymethyl)propyl]-1H-purin-6-one;hydrochloride |
InChI |
InChI=1S/C9H13N5O3.ClH/c10-9-12-7-6(8(17)13-9)11-4-14(7)1-5(2-15)3-16;/h4-5,15-16H,1-3H2,(H3,10,12,13,17);1H |
Clé InChI |
JODBQWKNQLOGAZ-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(N1CC(CO)CO)N=C(NC2=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


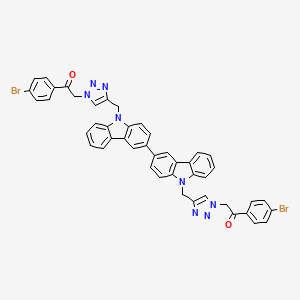
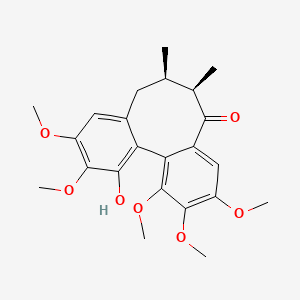
![4-{6-Amino-7-[(R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-furo[3,2-c]pyridin-3-yl}-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B12378203.png)
